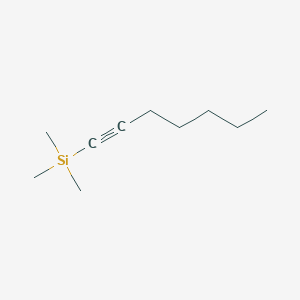

Hept-1-ynyl-trimethyl-silane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

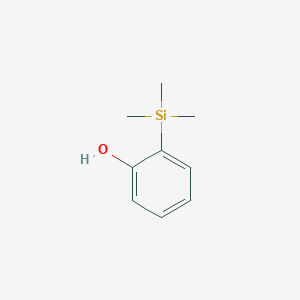

The molecular structure of Hept-1-ynyl-trimethyl-silane consists of a heptyne (seven carbon alkyne) group attached to a trimethylsilane group .

Chemical Reactions Analysis

While specific chemical reactions involving Hept-1-ynyl-trimethyl-silane are not detailed in the retrieved papers, a related compound, Hept-1-yne, has been studied for its partial hydrogenation reaction over supported Pd and W catalysts .

Physical And Chemical Properties Analysis

Hept-1-ynyl-trimethyl-silane has a predicted density of 0.791±0.06 g/cm3, a boiling point of 176 °C, a flash point of 42°C, and a vapor pressure of 1.494mmHg at 25°C. Its refractive index is 1.4344 .

Applications De Recherche Scientifique

Silyl Protecting and Derivatisation Reagents

Hept-1-ynyl-trimethyl-silane is utilized as a silylating agent to protect functional groups in organic molecules during synthesis. It’s particularly effective for protecting alcohols, phenols, amines, carboxylic acids, amides, thiols, and alkynes. The choice of silylating agent can be tailored based on the steric and electronic characteristics required for the synthetic route .

Reducing Agents

In its role as a reducing agent, this compound is involved in various chemical reactions where it donates electrons to reduce other molecules. It’s part of a broader class of organosilanes that serve as mild and selective reducing agents in organic chemistry .

Cross-coupling Chemistry

Hept-1-ynyl-trimethyl-silane finds application in cross-coupling reactions, which are a cornerstone of modern synthetic chemistry. These reactions are used to form carbon-carbon bonds, enabling the construction of complex molecules from simpler ones .

Stabilization of Carbanions and Carbocations

Organosilanes, including Hept-1-ynyl-trimethyl-silane, are used to stabilize reactive intermediates such as α-carbanions and β-carbocations. This stabilization is crucial for the success of many synthetic transformations .

Organic Synthesis Intermediates

This compound acts as an intermediate in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex organic compounds .

Reagent in Organic Synthesis

Hept-1-ynyl-trimethyl-silane is often used as a reagent in organic synthesis due to its ability to react with a range of different chemical species. This makes it a valuable tool for chemists looking to perform specific transformations .

Safety and Hazards

Propriétés

IUPAC Name |

hept-1-ynyl(trimethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20Si/c1-5-6-7-8-9-10-11(2,3)4/h5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUFOPEEQSBDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC#C[Si](C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450004 |

Source

|

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hept-1-ynyl-trimethyl-silane | |

CAS RN |

15719-56-9 |

Source

|

| Record name | Hept-1-ynyl-trimethyl-silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)

![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis(methoxymethyl)-](/img/structure/B102961.png)